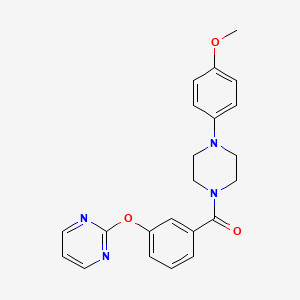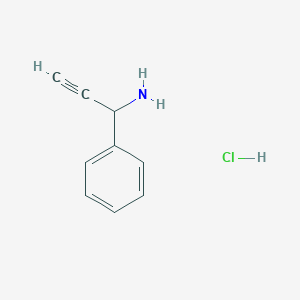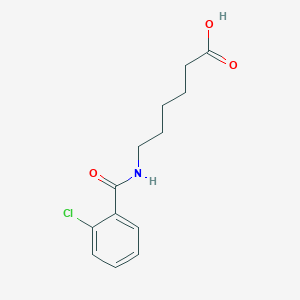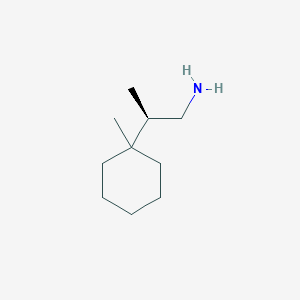![molecular formula C19H17ClN4OS2 B3016900 3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-39-8](/img/structure/B3016900.png)
3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a chemical entity that appears to be a derivative of benzothiazole and triazole. These types of compounds are known for their potential biological activities, and derivatives often exhibit interesting chemical and physical properties. The chlorophenyl and isopropylthio substituents suggest that the compound could have unique interactions due to the presence of both electron-withdrawing and electron-donating groups.
Synthesis Analysis
Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through reactions involving key precursors such as chlorobenzothiazolinone and methyl acrylate in the presence of triethylamine, as described in the synthesis of "methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate" . The process typically involves stirring the reactants in water followed by crystallization from ethanol. This method could potentially be adapted for the synthesis of the compound of interest by modifying the reactants and conditions to incorporate the triazole moiety and the appropriate substituents.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated using techniques such as single-crystal X-ray analysis . This analysis provides detailed information on bond lengths, bond angles, and the overall conformation of the molecule. For the compound , similar structural analysis would likely reveal the orientation of the substituents and the steric interactions that may influence the molecule's reactivity and physical properties.
Chemical Reactions Analysis
Benzothiazole and triazole derivatives are known to participate in various chemical reactions. The presence of a chlorophenyl group could make the compound susceptible to nucleophilic substitution reactions, while the isopropylthio group might be involved in oxidation or conjugation reactions. The triazole ring itself is a versatile moiety that can engage in multiple chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, restricted rotation around the methylene bridge has been observed in similar compounds, which can affect their NMR spectra and potentially their reactivity . The presence of different substituents can also impact the solubility, melting point, and stability of the compound. Theoretical studies, such as potential energy surface (PES) scans, can provide insights into the low-energy conformers that are accessible to the molecule, which in turn can influence its physical properties and interactions with other molecules.
Scientific Research Applications
Structural Characterization and Synthesis
The compound is related to a class of chemicals used in structural characterization and synthesis. For instance, similar compounds have been synthesized and characterized using techniques like single crystal diffraction, revealing insights into their molecular structures. These studies contribute to the understanding of molecular conformations and interactions in similar compounds (Kariuki et al., 2021).
Corrosion Inhibition
Thiazole derivatives, closely related to the given compound, have been investigated for their effectiveness as corrosion inhibitors. These compounds have shown potential in protecting materials like oil well tubular steel from corrosion, particularly in acidic environments. This application is crucial in industries where metal degradation can have significant economic and safety impacts (Yadav et al., 2015).
Pharmacological Research
In pharmacological research, compounds with a similar molecular structure have been explored for their antibacterial and antifungal activities. These studies are essential for developing new drugs and understanding the interactions between these compounds and biological systems (Mistry et al., 2006).
Antimicrobial and Antifungal Properties
Several studies have focused on the synthesis of related thiazole compounds and their potential as antimicrobial and antifungal agents. This is particularly relevant in the search for new treatments against resistant strains of bacteria and fungi (Sah et al., 2014).
Material Science and Organic Semiconductors
In material science, similar compounds have been implemented in the synthesis of organic semiconductors. These applications span a wide range of technologies, including transistors, solar cells, and thermoelectrics, highlighting the versatility of these compounds in advanced material applications (Chen et al., 2016).
properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS2/c1-12(2)26-18-22-21-17(24(18)14-7-5-6-13(20)10-14)11-23-15-8-3-4-9-16(15)27-19(23)25/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOZOSCQMSWTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B3016822.png)


![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)
![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3016829.png)


![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)


![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)
![2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole](/img/structure/B3016840.png)